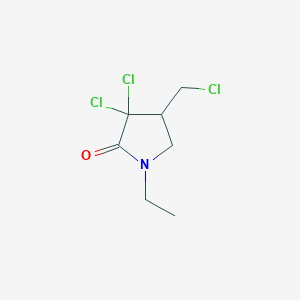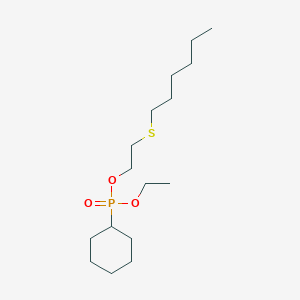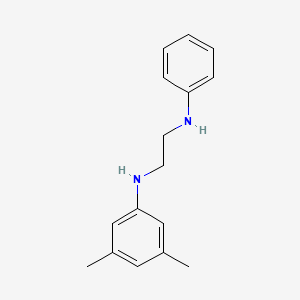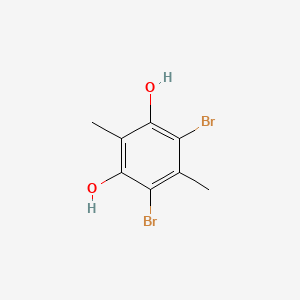![molecular formula C12H34HgSi4 B14590959 Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1) CAS No. 61576-79-2](/img/structure/B14590959.png)
Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is a chemical compound that features a unique combination of silicon and mercury atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) typically involves the reaction of trimethylsilyl chloride with a mercury-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of specialized equipment and reactors is essential to handle the potentially hazardous nature of mercury compounds safely.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert it to lower oxidation state mercury compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving silicon and mercury chemistry.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as mercury-based drugs, may involve this compound.
Industry: It can be used in the development of new materials and catalysts that incorporate silicon and mercury.
Wirkmechanismus
The mechanism by which Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with other atoms and molecules, influencing chemical reactivity and stability. The pathways involved in these interactions depend on the specific context of the reaction or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A precursor used in the synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1).
Mercury(II) chloride: Another mercury-containing compound with different reactivity and applications.
Tetramethylsilane: A silicon-containing compound used in NMR spectroscopy.
Uniqueness
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is unique due to its combination of silicon and mercury atoms, which imparts distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
61576-79-2 |
|---|---|
Molekularformel |
C12H34HgSi4 |
Molekulargewicht |
491.33 g/mol |
InChI |
InChI=1S/2C6H17Si2.Hg/c2*1-7(2)6-8(3,4)5;/h2*6H2,1-5H3; |
InChI-Schlüssel |
JELWBRYXGHRNCS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)C[Si](C)(C)C.C[Si](C)C[Si](C)(C)C.[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)

![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)

![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)


![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)

![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)

